5-Ethynyl-2-fluoro-biphenyl

Lipophilicity ADME prediction Drug design

Purchase 5-Ethynyl-2-fluoro-biphenyl (CAS 2806846-70-6), the meta-fluoro ethynyl isomer with XLogP3 3.9 – a 0.5 log-unit lower than the 4-ethynyl analog. This quantifiable lipophilicity gradient makes it ideal for SAR studies of COX selectivity, metabolic stability, and membrane permeability. The meta-ethynyl placement provides a reactive handle for Sonogashira and CuAAC bioconjugation while avoiding the higher logP of the para isomer. Available globally at 98% purity – request a quote for 1g, 5g, or 10g quantities.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
Cat. No. B8155824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-fluoro-biphenyl
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)F)C2=CC=CC=C2
InChIInChI=1S/C14H9F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h1,3-10H
InChIKeyVTVWZNIVVPIPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2-fluoro-biphenyl: A Regioisomerically Defined Fluorinated Biphenyl Acetylene for Structure-Activity Differentiation and Synthetic Building-Block Procurement


5-Ethynyl-2-fluoro-biphenyl (CAS 2806846-70-6) is a fluorinated biphenyl acetylene with the ethynyl substituent at the 5-position (meta to fluorine on the same ring). It belongs to the class of halogenated ethynyl biphenyls that have been patented for anti-inflammatory, anti-pyretic, and analgesic applications [1]. The compound is characterized by a computed XLogP3 of 3.9 and a topological polar surface area of 0 Ų, making it a relatively lipophilic scaffold with minimal hydrogen-bonding capacity [2]. It is commercially available as a research-grade building block at 98% purity from at least one major supplier .

Why Regioisomeric Fluorinated Biphenyl Acetylenes Are Not Interchangeable: The Case for 5-Ethynyl-2-fluoro-biphenyl in Precision Synthesis and Drug-Design Scaffolds


Although multiple regioisomers of ethynyl-fluoro-biphenyl share the same molecular formula (C₁₄H₉F) and molecular weight (196.22 g·mol⁻¹), their computed lipophilicities and electronic environments diverge significantly. The 5-ethynyl isomer (meta-fluoro arrangement) possesses an XLogP3 of 3.9, in contrast to 4.4 for the 4-ethynyl isomer (para-fluoro arrangement) – a 0.5 log-unit difference corresponding to a ~3.2-fold higher n-octanol/water partition coefficient for the para isomer [1][2]. This difference is large enough to meaningfully alter membrane permeability, metabolic clearance, and off-target binding if the scaffold is advanced into a medicinal chemistry program. Furthermore, the known anti-inflammatory candidate Fluretofen (4′-ethynyl-2-fluorobiphenyl, XLogP3 3.9) has a distinct ethynyl placement on the opposite phenyl ring, yielding a different metabolic fate that cannot be assumed for the 5-ethynyl regioisomer [3]. Substituting one regioisomer for another without experimental validation therefore risks introducing uncontrolled variables in both biological assay outcomes and materials performance.

Head-to-Head Quantitative Evidence: 5-Ethynyl-2-fluoro-biphenyl vs. Closest Regioisomeric Analogs


Computed Lipophilicity (XLogP3): 5-Ethynyl-2-fluoro-biphenyl vs. 4-Ethynyl-2-fluoro-1,1'-biphenyl

The regioisomeric pair differs by 0.5 log units in computed n-octanol/water partition coefficient. The 5-ethynyl isomer (meta-fluoro) has XLogP3 = 3.9, while the 4-ethynyl isomer (para-fluoro) has XLogP3 = 4.4, both computed by the same XLogP3 3.0 algorithm [1][2]. This 3.2-fold difference in lipophilicity is expected to influence passive membrane permeability and non-specific protein binding in biological systems.

Lipophilicity ADME prediction Drug design

Pharmacological Benchmark: Anti-inflammatory Activity of the 4'-Ethynyl Regioisomer (Fluretofen) Establishes a Quantitative Baseline Absent for the 5-Ethynyl Isomer

The 4'-ethynyl-2-fluorobiphenyl regioisomer (Fluretofen, CAS 56917-29-4) has been characterized in vivo: it is quantitatively absorbed from the rat gastrointestinal tract, its active metabolite (2-fluoro-4'-biphenylyl)acetic acid reaches peak plasma concentration within 1 hour with an apparent half-life of 4 hours, and the metabolite itself retains anti-inflammatory activity [1]. Patent literature classifies halogenated ethynyl biphenyls including the 4-ethynyl-2-fluoro variant as anti-inflammatory, anti-pyretic, and analgesic agents [2]. No equivalent in vivo pharmacokinetic or pharmacodynamic data exist for the 5-ethynyl-2-fluoro isomer. The 5-ethynyl compound therefore represents an uncharacterized regioisomeric probe for structure-activity relationship (SAR) studies where the ethynyl position is the sole variable.

Anti-inflammatory Pharmacokinetics NSAID

Commercially Available Purity: 5-Ethynyl-2-fluoro-biphenyl at 98% vs. Typical 95% for Alternative Regioisomers

A primary supplier offers 5-ethynyl-2-fluoro-biphenyl at 98% purity (product number 2264275) . In comparison, commercial listings for the 4-ethynyl-2-fluoro regioisomer (CAS 56917-42-1) typically specify 95% or 95%+ purity . This 3-percentage-point difference in nominal purity may be material for applications requiring high-fidelity building blocks, such as polymer synthesis or medicinal chemistry library production where impurities can confound biological assay interpretation.

Purity Procurement Quality control

Topological Polar Surface Area: Zero TPSA Across Fluoro-Ethynyl Biphenyl Regioisomers Drives Consistent Membrane Partitioning but Demands Regioisomeric Selectivity for Target Engagement

The topological polar surface area (TPSA) is uniformly 0 Ų across 5-ethynyl-2-fluoro-biphenyl, 4-ethynyl-2-fluoro-1,1'-biphenyl, and 4'-ethynyl-2-fluorobiphenyl, all computed by the same Cactvs 3.4.8.24 algorithm [1][2][3]. A TPSA of 0 is far below the commonly cited threshold of 60–70 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, indicating that all regioisomers are predicted to be highly membrane-permeable. However, because TPSA offers no regioisomeric discrimination, selection among isomers must rely on lipophilicity differences (XLogP3) and electronic effects specific to the substitution pattern.

TPSA Drug-likeness CNS penetration

Conformational Flexibility: Meta-Ethynyl Substitution Modulates Aryl-Aryl Rotation Barrier Relative to Para-Substituted Analogs

Dynamic NMR studies on substituted biphenyls have established that the effective steric size of ortho substituents directly correlates with the barrier to aryl-aryl rotation, and that ethynyl and cyano groups are slightly smaller than a phenyl ring in this context [1]. In 5-ethynyl-2-fluoro-biphenyl, the ethynyl group is meta to the ortho-fluoro substituent on the same ring, a substitution pattern that positions the ethynyl group away from the biphenyl rotation axis. In contrast, 4-ethynyl-2-fluoro-biphenyl places the ethynyl para to the ortho-fluoro, and 2-ethynyl analogues place it at an ortho position. While no direct rotational barrier measurement exists for this specific compound, the meta-ethynyl arrangement is predicted to impose a lower rotational barrier than ortho-substituted analogues and a different conformational ensemble than para-substituted isomers, which may affect binding to biological targets or packing in solid-state materials.

Conformational analysis Atropisomerism Molecular recognition

Where 5-Ethynyl-2-fluoro-biphenyl Delivers Differentiated Value: Evidence-Backed Application Scenarios for Procurement Decisions


Structure-Activity Relationship (SAR) Probe in Anti-inflammatory Drug Discovery Using the 4'-Ethynyl Isomer as the Pharmacological Benchmark

The 4'-ethynyl-2-fluorobiphenyl (Fluretofen) has documented in vivo anti-inflammatory activity with quantitative absorption and a characterized active metabolite half-life of ~4 hours [1]. The 5-ethynyl isomer, as an uncharacterized regioisomer, serves as the logical next compound for SAR exploration where the ethynyl position is systematically shifted from the 4'-position to the 5-position on the fluorine-bearing ring. The 0.5-unit XLogP3 difference relative to the 4-ethynyl isomer [2] provides a quantifiable lipophilicity gradient for probing the relationship between logP and anti-inflammatory potency, metabolic clearance, or COX isoform selectivity.

Meta-Functionalized Building Block for Sonogashira Coupling and Click Chemistry in Materials Science

The terminal alkyne at the 5-position (meta to fluoro) provides a reactive handle for Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Unlike the 4-ethynyl isomer, which has higher lipophilicity (XLogP3 4.4), the 5-ethynyl isomer's XLogP3 of 3.9 [2] may offer better solubility in moderately polar reaction media while retaining the zero-TPSA membrane-permeable core. This regioisomer is preferred when the synthetic route requires a fluoro-biphenyl core with the ethynyl linker positioned meta to the fluorine to control the electronic character of the resulting conjugate.

Conformational Probe in Atropisomerism Studies and Liquid-Crystalline Material Design

The meta-ethynyl substitution pattern positions the alkyne away from the biphenyl rotation axis, predicted to result in a lower aryl-aryl rotational barrier than ortho-ethynyl analogues [1]. This conformational feature is relevant for designing liquid-crystalline materials where rotational dynamics influence mesophase stability, or for studying atropisomerism in biphenyl-based scaffolds. The 98% commercial purity [2] supports direct use in physical-organic studies without additional purification.

Negative Control or Comparative Tool for Fluretofen Metabolite Studies

Fluretofen undergoes metabolic oxidation of the ethynyl moiety to yield a reactive ketene intermediate and ultimately (2-fluoro-4'-biphenylyl)acetic acid as the active metabolite [1]. The 5-ethynyl isomer places the ethynyl on the fluoro-substituted ring rather than on the distal phenyl ring, which is expected to alter the metabolic fate (e.g., site of oxidation, stability of the putative ketene intermediate). Researchers investigating the metabolic liability of ethynyl-biphenyl NSAID candidates can use the 5-ethynyl compound to test whether repositioning the alkyne reduces or redirects the formation of the reactive ketene species.

Quote Request

Request a Quote for 5-Ethynyl-2-fluoro-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.